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Compound of Interest

Compound Name: Revospirone

Cat. No.: B1213509

Disclaimer: Publicly available, comprehensive preclinical safety and toxicity data for
revospirone (Bay Vq 7813) is limited. This is primarily because the compound, though
patented as a veterinary tranquilizer, was never commercially marketed.[1] This document,
therefore, provides a technical guide based on the known pharmacology of revospirone and
its drug class (azapirones), supplemented with data from related compounds and general
principles of preclinical safety assessment as mandated by regulatory bodies.

Introduction to Revospirone

Revospirone is a member of the azapirone class of drugs, characterized by its action as a
selective partial agonist of the 5-HT1A serotonin receptor.[1] Like other azapirones such as
buspirone, revospirone is metabolized to an active metabolite, 1-(2-pyrimidinyl)piperazine (1-
PP).[1] This metabolite contributes to the overall pharmacological profile by acting as an
antagonist at a2-adrenergic receptors.[1][2] The dual action on both serotonergic and
adrenergic systems is a hallmark of this drug class.

Mechanism of Action

The primary mechanism of action of revospirone involves the partial agonism of 5-HT1A
receptors. These receptors are a subtype of serotonin receptors that are predominantly found
in the central nervous system and are involved in the modulation of mood and anxiety. As a
partial agonist, revospirone can both activate these receptors (though to a lesser degree than
a full agonist) and block the binding of the endogenous neurotransmitter serotonin. This
modulation is believed to be the basis for its anxiolytic and tranquilizing effects.
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The active metabolite, 1-PP, adds another layer to its pharmacological activity by blocking o2-
adrenergic receptors. These receptors are involved in regulating the release of norepinephrine,
another key neurotransmitter. Antagonism of these receptors can lead to increased
noradrenergic neurotransmission.
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Simplified Signaling Pathway of Revospirone and its Metabolite
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Fig. 1: Revospirone's dual action pathway.
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General Principles of Preclinical Safety and Toxicity
Assessment

For any new chemical entity intended for therapeutic use, a rigorous preclinical safety and
toxicity evaluation is required by regulatory agencies like the FDA and EMA. These studies are
conducted in animal models to identify potential hazards and to determine a safe starting dose
for human clinical trials. The core components of such an evaluation are outlined below.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable
pharmacodynamic effects of a substance on vital physiological functions. The core battery of
tests focuses on the central nervous, cardiovascular, and respiratory systems.

o Central Nervous System (CNS): These studies assess effects on behavior, motor activity,
coordination, and sensory/motor reflexes. A common methodology is the functional
observational battery (FOB) or a modified Irwin test.

o Cardiovascular System: Evaluation of cardiovascular effects is critical. This typically involves
in vivo telemetry in conscious, freely moving animals to monitor heart rate, blood pressure,
and electrocardiogram (ECG) parameters. In vitro assays, such as the hERG assay, are also
conducted to assess the potential for QT interval prolongation, a risk factor for cardiac
arrhythmias.

o Respiratory System: Respiratory rate, tidal volume, and minute volume are measured in
conscious, unrestrained animals to assess any adverse effects on respiratory function.

Toxicology Studies

Toxicology studies are designed to characterize the adverse effects of a drug after single or
repeated administration.

» Acute Toxicity: These studies determine the effects of a single, high dose of the substance. A
key parameter derived is the LD50 (median lethal dose), which is the dose that is lethal to
50% of the test animals.
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Sub-chronic and Chronic Toxicity: These studies involve repeated daily dosing of the drug
over a period of weeks (sub-chronic) to months or even years (chronic). They are designed
to identify target organs of toxicity and to establish a No-Observed-Adverse-Effect Level
(NOAEL).

Reproductive and Developmental Toxicity: These studies assess the potential effects of the
drug on fertility, embryonic and fetal development, and pre- and postnatal development.

Genotoxicity: A battery of in vitro and in vivo tests is conducted to determine if the drug can
cause damage to genetic material.

Carcinogenicity: Long-term studies in animals are performed to assess the potential of the
drug to cause cancer.
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General Preclinical Safety & Toxicity Workflow
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Fig. 2: A typical preclinical drug safety evaluation workflow.

Inferred Toxicological Profile of Revospirone

In the absence of specific data for revospirone, its toxicological profile can be inferred from
data on the azapirone class, particularly buspirone, and from its piperazine metabolite.
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Data from a Related Azapirone: Buspirone

Buspirone has undergone extensive preclinical safety evaluation. The following tables
summarize key findings from reproductive and developmental toxicity studies.

Table 1: Reproductive and Developmental Toxicity of Buspirone in Rats (Oral Administration
during Organogenesis)

Fetal/Developmental
Dose (mg/kg/day) Maternal Effects

Effects
2 No observed adverse effects. No observed adverse effects.
12 Increased liver weights. Retarded ossification.

o Inhibition of fetal growth
Decreased activity, suppressed )
) ] (reduced weight, crown-rump
body weight gain, reduced ) )
o length, tail length), increased
75 food consumption, increased -
. o skeletal abnormalities
organ weights (brain, pituitary, ) N
(nodular/wavy ribs, unossified
adrenal, ovary). o
sternum), retarded ossification.

Source: Data extrapolated from studies on buspirone hydrochloride.
Experimental Protocol (for study in Table 1):

o Test System: Pregnant Crj: CD (Sprague-Dawley) rats.

o Administration: Oral gavage from day 7 through 17 of gestation.

e Dose Levels: 2, 12, and 75 mg/kg/day.

o Endpoints Evaluated: Maternal clinical signs, body weight, food consumption, organ weights.
Fetal viability, weight, external, visceral, and skeletal examinations. Postnatal development
and reproductive performance of the F1 generation.

Table 2: Perinatal and Lactation Study of Buspirone in Rats (Oral Administration)
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Dose (mgl/kg/day) Maternal (FO) Effects Offspring (F1) Effects
2 No observed adverse effects. No observed adverse effects.
Suppressed body weight gain, Depressed body weight gains,
12 reduced food consumption, decreased food consumption,
increased brain and adrenal decreased heart weights in
weights. females after mating.
Increased stillbirths, lowered
viability on postnatal day 3,
o delayed physical development
Decreased activity, suppressed ] ]
) ] (pinnae detachment, hair
body weight gain, reduced ]
o growth, eye opening),
75 food consumption, increased

organ weights (brain, adrenal,

lung, pituitary).

depressed body weight gains,
decreased food consumption,
suppressed brain weights. No
effect on learning, motor

activity, or reproductive ability.

Source: Data extrapolated from studies on buspirone hydrochloride.[3]

Experimental Protocol (for study in Table 2):

o Test System: Pregnant Crj: CD (Sprague-Dawley) rats.

o Administration: Oral gavage from day 17 of gestation through day 20 postpartum.

e Dose Levels: 2, 12, and 75 mg/kg/day.

o Endpoints Evaluated: Maternal clinical signs, body weight, food consumption, organ weights.

F1 generation viability, growth, physical and functional development, and reproductive

performance.

Toxicity of the Piperazine Moiety

The active metabolite of revospirone, 1-PP, contains a piperazine ring. While specific toxicity

data for 1-PP is not readily available, information on piperazine itself can provide some insights
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into potential class-related toxicities. Piperazine is an anthelmintic drug, and at high doses, it is
known to cause neurotoxicity.

Table 3: Acute Oral Toxicity of Piperazine

Animal Species LD50 (mg/kg)
Rat 7900
Mouse 11400

Source: General toxicity data for piperazine.[4]

Symptoms of piperazine overdose can include gastrointestinal and neurological effects such as
salivation, vomiting, diarrhea, tremors, convulsions, and CNS depression.[4]

Metabolic Pathway of Revospirone
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Fig. 3: Revospirone's metabolic conversion.
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Conclusion

While a comprehensive, specific preclinical safety and toxicity profile for revospirone is not
publicly available, an understanding of its pharmacological class and active metabolite allows
for an informed, albeit inferred, assessment. As a 5-HT1A partial agonist, its primary effects are
on the central nervous system. Based on data from the related compound buspirone, high
doses of revospirone could potentially lead to maternal and developmental toxicity.
Furthermore, its piperazine-containing metabolite, 1-PP, suggests a potential for neurotoxicity
at very high doses.

For drug development professionals, this overview underscores the importance of a thorough
preclinical safety evaluation for any new chemical entity. The standard battery of safety
pharmacology and toxicology studies provides the necessary data to characterize potential
risks and establish a safe therapeutic window before advancing to human trials. Should
development of revospirone or a similar compound be considered, these are the types of
studies and potential toxicities that would need to be thoroughly investigated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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